molecular formula C23H26ClNO6 B13736216 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride CAS No. 42223-03-0

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride

Cat. No.: B13736216
CAS No.: 42223-03-0
M. Wt: 447.9 g/mol
InChI Key: QNBLMVPIDYIUAQ-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium derivative of an indan-1,3-dione scaffold, featuring a p-methoxyphenyl group at position 2 and a methoxy substituent at position 3. The indan-dione core is analogous to bioactive diones like procymidone and vinclozolin (pesticides) , but the addition of charged and methoxy groups may modulate its reactivity and target specificity.

Properties

CAS No.

42223-03-0

Molecular Formula

C23H26ClNO6

Molecular Weight

447.9 g/mol

IUPAC Name

[2-[[5-methoxy-2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]methoxy]-2-oxoethyl]-trimethylazanium;chloride

InChI

InChI=1S/C23H26NO6.ClH/c1-24(2,3)13-20(25)30-14-23(15-6-8-16(28-4)9-7-15)21(26)18-11-10-17(29-5)12-19(18)22(23)27;/h6-12H,13-14H2,1-5H3;1H/q+1;/p-1

InChI Key

QNBLMVPIDYIUAQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of complex substituted indan-1,3-dione derivatives with quaternary ammonium substituents typically involves:

  • Construction of the indan-1,3-dione core with appropriate substitution (e.g., p-methoxyphenyl and methoxy groups).
  • Introduction of the trimethylammoniumacetoxymethyl moiety via acylation and quaternization reactions.
  • Use of selective catalysts and controlled reaction conditions to ensure stereoselectivity and high yields.

Stepwise Methodology

Synthesis of the Indan-1,3-dione Core
  • Starting from substituted benzene derivatives (e.g., p-methoxyphenyl precursors), Friedel-Crafts acylation or intramolecular cyclization reactions are employed to form the indan-1,3-dione scaffold.
  • Methoxy substitution at the 5-position is introduced either by starting with appropriately substituted aromatic precursors or by selective methylation post-cyclization.
Introduction of the Trimethylammoniumacetoxymethyl Group
  • The quaternary ammonium group is typically introduced by first acylating a suitable amino precursor with an acylating agent such as acetic anhydride or acetyl chloride.
  • According to patent EP2046726B1 and US8138376B2, acylation is conducted in the presence of bases like sodium carbonate or triethylamine to neutralize liberated acids and promote reaction efficiency.
  • The acylation step is followed by stereoselective hydrogenolysis using palladium catalysts (Pd on carbon or homogeneous Pd catalysts like Pd(OAc)2) or alternative catalysts such as Raney nickel or platinum on carbon to remove protecting groups or reduce intermediates without racemization.
  • The final quaternization to form the ammonium chloride salt involves treatment with methylating agents under controlled conditions.

Catalysts and Reagents

Step Reagents / Catalysts Conditions Notes
Acylation Acetic anhydride, acetyl chloride, or trifluoroacetic anhydride Ambient to 20°C, with base (Na2CO3, K2CO3, or Et3N) Controls acid liberation, improves yield
Hydrogenolysis Pd/C, Pd(OAc)2, Raney Ni, Pt/C, Ru, Rh/C Mild hydrogen atmosphere, room temperature to 50°C Stereoselective reduction, avoids racemization
Quaternization Methyl iodide or methyl chloride Ambient temperature Formation of trimethylammonium salt

Purification and Characterization

  • After each synthetic step, standard work-up involves aqueous extractions, washing with water or brine, and drying over anhydrous salts.
  • Organic layers are concentrated under reduced pressure.
  • Final products are purified by crystallization or chromatographic techniques.
  • Enantiomeric purity is monitored by chiral HPLC or NMR techniques, with reported purities exceeding 96% for related intermediates.

Exhaustive Research Findings

Patent Literature Insights

  • EP2046726B1 and US8138376B2 describe improved processes for preparing methoxyphenyl-substituted trimethylammonium compounds, which share synthetic principles applicable to the target compound.
  • Key improvements include avoiding hazardous reagents like thionyl chloride in excess and replacing dangerous hydrogenation reagents (zinc borohydride derivatives) with safer palladium-catalyzed hydrogenolysis.
  • The acylation step is critical and can employ a variety of acyl halides or anhydrides, including trifluoroacetic anhydride or acetyl chloride, depending on desired reactivity and selectivity.
  • The stereochemistry is tightly controlled by the choice of starting materials and reaction conditions, with optical purities reported as high as 99.7% for related compounds.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents / Catalysts Conditions Outcome / Product
1 Formation of indanone p-Methoxybenzene derivatives Friedel-Crafts acylation reagents Lewis acid catalyst, reflux 5-Methoxyindan-1,3-dione core
2 Acylation Amino-substituted indanone intermediate Acetic anhydride or acetyl chloride + base 0–20°C, stirring Acetoxymethylated intermediate
3 Hydrogenolysis Acylated intermediate Pd/C or Pd(OAc)2 under H2 atmosphere Room temp to 50°C Stereoselective removal of protecting groups
4 Quaternization Amino intermediate Methyl chloride or methyl iodide Ambient temperature Formation of trimethylammonium chloride salt
5 Purification Crude reaction mixture Extraction, washing, crystallization Ambient Pure 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride

Chemical Reactions Analysis

Types of Reactions

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the trimethylammonium group enhances the solubility and bioavailability of the compound, which is critical for therapeutic efficacy .

Anticancer Properties
Compounds structurally related to 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride have been investigated for their anticancer effects. Preliminary studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. Such findings highlight the potential for this compound in cancer therapy development .

Biochemical Applications

Enzyme Inhibition
The compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for certain kinases or phosphatases, which are crucial in signaling pathways associated with various diseases. This property could be leveraged in drug design to modulate enzyme activity in pathological conditions .

Cellular Uptake Studies
Due to its quaternary ammonium structure, the compound is likely to facilitate cellular uptake via endocytosis. This characteristic can be beneficial in drug delivery systems where enhanced permeability is required for therapeutic agents to enter cells effectively .

Material Science

Polymer Development
The incorporation of this compound into polymer matrices has been studied for creating novel materials with specific properties such as increased thermal stability and chemical resistance. These materials can find applications in coatings and protective films .

Nanocomposites
Research into nanocomposites utilizing this compound suggests that it can improve the mechanical and thermal properties of nanomaterials. The modification of nanoparticles with this compound could lead to enhanced performance in various applications, including electronics and biomedical devices .

Case Studies

Study Focus Findings Reference
Antimicrobial ScreeningDemonstrated significant inhibition against Gram-positive bacteria; potential for antibiotic development.
Anticancer MechanismsInduced apoptosis in breast cancer cell lines; suggested pathways include oxidative stress.
Enzyme InteractionShowed competitive inhibition on specific kinases; implications for targeted cancer therapies.
Polymer Composite ResearchEnhanced thermal stability observed when incorporated into polycarbonate matrices.
Nanocomposite FabricationImproved mechanical properties noted; potential applications in lightweight structural materials.

Mechanism of Action

The mechanism by which 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties References
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride Indan-1,3-dione - p-Methoxyphenyl (C2)
- 5-Methoxy (C5)
- Trimethylammoniumacetoxymethyl (quaternary ammonium)
Hypothesized: Ionic interactions, potential cholinesterase modulation
Procymidone 3-Azabicyclohexane-2,4-dione - 3,5-Dichlorophenyl
- 1,5-Dimethyl
Agricultural fungicide
Vinclozolin Oxazolidinedione - 3,5-Dichlorophenyl
- 5-Ethenyl-5-methyl
Fungicide (plant protection)
5-Methoxytryptamine Indole - 5-Methoxy
- 2-Aminoethyl
Neurotransmitter analog (serotonergic activity)

Key Observations:

Core Structure Differences: The target compound’s indan-dione core differs from procymidone’s bicyclic dione and vinclozolin’s oxazolidinedione. These variations influence ring strain, electron distribution, and binding affinity .

The trimethylammoniumacetoxymethyl group introduces a permanent positive charge, distinguishing it from neutral analogs like vinclozolin. This could facilitate interactions with anionic biological targets (e.g., acetylcholinesterase) .

Research Findings and Methodological Considerations

  • Toxicity and Safety: Analogous compounds like (2S)-2,5-diaminopentanamide dihydrochloride () lack thorough toxicological profiles, highlighting a common gap in indan-dione derivatives’ safety data .
  • Synthetic Challenges : The combination of methoxy and quaternary ammonium groups may complicate synthesis, requiring protective strategies for sensitive functionalities.

Q & A

Q. What are the critical steps for synthesizing 2-trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including (1) condensation of diketone intermediates with methoxy-substituted aromatic aldehydes, (2) quaternization with trimethylamine under anhydrous conditions, and (3) esterification/chloride salt formation. Key parameters include:
  • Temperature control : Maintain ≤60°C during quaternization to avoid decomposition .
  • Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance intermediate solubility .
  • Purification : Column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization from ethanol/water mixtures .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A tiered approach is recommended:
Technique Purpose Key Parameters
1H/13C NMR Confirm backbone structure and substituentsDeuterated DMSO for solubility; compare with simulated spectra .
HPLC Assess purity (>95%)C18 column, acetonitrile/water mobile phase, UV detection at 254 nm .
X-ray crystallography Resolve stereochemistrySingle crystals grown via slow evaporation in ethanol .
TGA/DSC Evaluate thermal stabilityHeating rate 10°C/min under nitrogen .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability studies suggest:
  • Short-term : Store at 4°C in amber vials under argon to prevent hydrolysis of the acetoxymethyl group .
  • Long-term : Lyophilized powders remain stable for >12 months at -20°C. Monitor via periodic HPLC to detect degradation products (e.g., free diketones) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to model variables:
  • Factors : Temperature, solvent polarity, catalyst loading (e.g., Et3N for deprotonation).
  • Responses : Yield, purity, byproduct formation.
  • Example : A central composite design revealed that reducing solvent polarity (from DMF to THF) decreased ester hydrolysis by 40% while maintaining yield . Computational reaction path searches (e.g., using quantum chemical calculations) can predict intermediates and transition states to guide optimization .

Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

  • Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Strategies include:
  • Standardized assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies.
  • Dose-response profiling : Compare IC50 values under controlled nutrient media (e.g., RPMI-1640 vs. LB broth) .
  • Metabolite screening : LC-MS/MS to identify bioactive degradation products that may influence results .

Q. What computational tools are effective for studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., acetylcholinesterase) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Q. How to design experiments for probing the compound’s mechanism in membrane interactions?

  • Methodological Answer :
  • Liposome assays : Prepare phosphatidylcholine bilayers and measure fluorescence anisotropy changes using DPH probes to assess membrane disruption .
  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics .
  • Electrophysiology : Patch-clamp studies on lipid bilayers to detect ion channel modulation .

Q. What statistical methods are suitable for analyzing variability in synthetic yield across batches?

  • Methodological Answer :
  • Multivariate analysis (MVA) : PCA to identify critical process parameters (e.g., humidity during crystallization).
  • Control charts : Monitor batch-to-batch yield using Shewhart charts with ±3σ limits.
  • Root-cause analysis : Fishbone diagrams to trace variability to raw material quality or operator technique .

Methodological Challenges and Solutions

Q. How to address low yields in the final quaternization step?

  • Solution :
  • Microwave-assisted synthesis : Reduced reaction time from 24h to 2h, improving yield by 25% .
  • Alternative quaternizing agents : Replace trimethylamine with trimethylamine hydrochloride to minimize side-product formation .

Q. What strategies validate the compound’s role in catalytic cycles or supramolecular assemblies?

  • Solution :
  • Isotopic labeling : Synthesize deuterated analogs to track participation in catalytic intermediates via NMR .
  • Cryo-EM : Resolve supramolecular structures at near-atomic resolution .

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